molecular formula C13H26Cl2N2 B1452390 N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1220021-44-2

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Cat. No. B1452390
M. Wt: 281.3 g/mol
InChI Key: HFELWCNWMVOSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1 . It has a linear formula of C13H26Cl2N2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 281.27 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.27 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.

Scientific Research Applications

Antihistamine Effects and Reactivity

Research has delved into the potential effects of antihistamines, including compounds with similar structural properties to N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride, on human reactivity and performance. For instance, studies under double-blind conditions have tested antihistamines like astemizole for their impact on the ability to drive and operate machinery safely. These studies, employing psychometrical methods, have shown that certain antihistamines do not impair performance, highlighting their safety in activities requiring concentration and reactivity (Moser, Gerdes, Bückmann, & Hopmann, 1983).

Metabolic Studies

Metabolic studies have explored how related compounds are metabolized in humans and animals. For example, the metabolism of zipeprol, a compound structurally similar, has been studied extensively in humans, dogs, and rats. These studies have identified primary metabolites and their pathways, such as N-dealkylation and oxidation, contributing to our understanding of drug metabolism and excretion (Constantin & Pognat, 1978).

Imaging Applications in Cancer Research

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride derivatives have been investigated for their potential in imaging applications, particularly in identifying cancer cells. Studies utilizing sigma receptor scintigraphy with iodobenzamides in patients with primary breast cancer have demonstrated the ability of these compounds to visualize primary breast tumors in vivo, indicating a promising application in cancer diagnosis and treatment planning (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Chemotherapeutic Research

Further research has focused on derivatives of camptothecin, a compound related to N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride, in the context of chemotherapy. Studies have examined the pharmacological properties and therapeutic potential of these derivatives in treating various cancers, highlighting their broad antitumor activity and unique mechanisms of action (Rowinsky, Grochow, Ettinger, Sartorius, Lubejko, Chen, Rock, & Donehower, 1994).

Safety And Hazards

The compound is labeled as an irritant . For detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13;;/h3-4,13-14H,1-2,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFELWCNWMVOSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC1CCCCN1)CC=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.